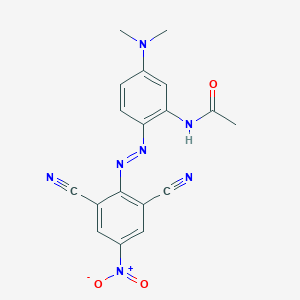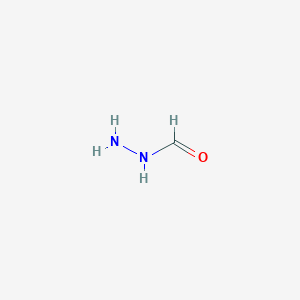
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine, also known as DMPA, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMPA belongs to the class of benzimidazole derivatives and has shown promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell growth and differentiation. Additionally, N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has also been found to modulate the immune response by inhibiting the production of cytokines and chemokines. Additionally, N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has some limitations, including its limited solubility in aqueous solutions and its potential toxicity. Researchers should take precautions when handling N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine and use appropriate safety measures.
Zukünftige Richtungen
There are several future directions for N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine research. One area of interest is the development of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine-based anticancer drugs. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the development of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine-based antiviral drugs. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been found to have activity against HIV-1 and HSV-1, and further research is needed to determine its potential as a therapeutic agent for these viruses. Additionally, further research is needed to determine the mechanism of action of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine and its potential for use in other therapeutic applications.
Synthesemethoden
The synthesis of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with propargyl bromide and dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine by the addition of a strong acid. The yield of N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine varies depending on the reaction conditions, but it can be obtained in good purity and yield using this method.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has shown potential as a therapeutic agent in various preclinical studies. It has been shown to have anticancer, antiviral, and antibacterial properties. N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against HIV-1 and HSV-1. Additionally, N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
CAS-Nummer |
117953-91-0 |
|---|---|
Produktname |
N,N-Dimethyl-1-prop-2-ynylbenzimidazol-2-amine |
Molekularformel |
C12H13N3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
N,N-dimethyl-1-prop-2-ynylbenzimidazol-2-amine |
InChI |
InChI=1S/C12H13N3/c1-4-9-15-11-8-6-5-7-10(11)13-12(15)14(2)3/h1,5-8H,9H2,2-3H3 |
InChI-Schlüssel |
GLFFEMKEYVLFNI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2N1CC#C |
Kanonische SMILES |
CN(C)C1=NC2=CC=CC=C2N1CC#C |
Synonyme |
1H-Benzimidazol-2-amine,N,N-dimethyl-1-(2-propynyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)


